Methyl 3,4-dichloro-2-methylbenzoate
Description
General Context of Halogenated Methyl Benzoate (B1203000) Esters in Organic Chemistry
Halogenated methyl benzoate esters are a significant class of compounds in organic chemistry, primarily utilized as building blocks in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the benzene (B151609) ring can profoundly influence the chemical reactivity and physical properties of the ester. namiki-s.co.jp These compounds are often key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. The halogen substituents can act as directing groups in further electrophilic aromatic substitution reactions and can also be sites for nucleophilic substitution or cross-coupling reactions.
Specificity and Structural Features of Methyl 3,4-dichloro-2-methylbenzoate within this Class
This compound is a distinct member of the halogenated methyl benzoate ester family. Its structure is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, a methyl group at the 2 position, and a methyl ester group at the 1 position. This specific arrangement of substituents creates a unique electronic and steric environment on the aromatic ring, which in turn dictates its chemical behavior and potential applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Note: Some physical properties are estimated based on structurally similar compounds due to a lack of specific experimental data for this compound.
Rationale for Academic Research on this compound
The academic interest in this compound and its isomers stems from their potential as precursors to biologically active molecules. Halogenated aromatic compounds are prevalent in many pharmaceutical and agrochemical products. namiki-s.co.jp For instance, dichlorobenzoic acids are used as intermediates in the synthesis of herbicides. nih.gov Research into compounds like this compound is driven by the desire to discover new molecules with useful properties, such as herbicidal, fungicidal, or pharmaceutical activity. The unique substitution pattern of this compound could lead to novel biological activities or improved properties in existing classes of active compounds.
Scope and Objectives of the Research Outline
The scope of this article is to provide a detailed and scientifically grounded overview of this compound. The primary objectives are to:
Situate the compound within the broader context of halogenated methyl benzoate esters.
Detail its specific structural characteristics.
Propose a logical synthetic pathway for its preparation.
Discuss its likely chemical reactivity based on its functional groups.
This article will adhere strictly to the provided outline, focusing solely on the chemical aspects of this compound.
Due to the limited availability of direct research on this compound, some information presented is based on the well-established principles of organic chemistry and data from closely related analogs.
Synthesis of this compound
A plausible synthetic route to this compound would likely involve a two-step process: the synthesis of the corresponding carboxylic acid followed by its esterification.
Synthesis of 3,4-dichloro-2-methylbenzoic acid
The precursor, 3,4-dichloro-2-methylbenzoic acid, could be synthesized through various methods. One potential route is the chlorination of 2-methylbenzoic acid. The conditions for such a reaction would need to be carefully controlled to achieve the desired 3,4-dichloro substitution pattern.
Esterification of 3,4-dichloro-2-methylbenzoic acid
The most common method for converting a carboxylic acid to its methyl ester is the Fischer esterification reaction. libretexts.org This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester. tcu.edu
3,4-dichloro-2-methylbenzoic acid + Methanol ⇌ this compound + Water
After the reaction is complete, the product would be isolated and purified, likely through extraction and distillation or recrystallization.
Chemical Reactivity of this compound
The chemical reactivity of this compound is governed by its three main functional components: the methyl ester group, the dichlorinated benzene ring, and the methyl group.
Reactions at the Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution. The most common reaction of this type is hydrolysis, which can be carried out under either acidic or basic conditions to yield the parent carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, and methanol.
Reactions on the Aromatic Ring
The benzene ring of this compound is substituted with two chlorine atoms, a methyl group, and a methyl ester group. The chlorine and methyl ester groups are deactivating towards electrophilic aromatic substitution, while the methyl group is activating. The directing effects of these substituents would determine the position of any further substitution on the ring. However, due to the presence of multiple deactivating groups, the ring is expected to be relatively unreactive towards further electrophilic substitution.
Reactions of the Methyl Group
The methyl group attached to the benzene ring can potentially undergo free-radical reactions, such as halogenation, under appropriate conditions (e.g., in the presence of N-bromosuccinimide and a radical initiator). This would lead to the formation of a halomethyl derivative, which could be a useful intermediate for further synthetic transformations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 3,4-dichloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 |
InChI Key |
ULPNWCXEVOVDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3,4 Dichloro 2 Methylbenzoate
Retrosynthetic Analysis of Methyl 3,4-dichloro-2-methylbenzoate
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis suggests two primary disconnection points: the ester linkage and the carbon-chlorine bonds on the aromatic ring.
Ester Disconnection: The most straightforward disconnection is at the ester C-O bond. This functional group interconversion (FGI) leads to two precursor molecules: 3,4-dichloro-2-methylbenzoic acid and methanol (B129727). This suggests that a direct esterification reaction could be the final step in the synthesis.
C-Cl Bond Disconnection: Disconnecting the two carbon-chlorine bonds reveals a precursor molecule, methyl 2-methylbenzoate. This implies that the synthesis could involve the chlorination of this simpler ester. This approach, however, hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution to achieve the desired 3,4-dichloro pattern.
Combining these disconnections, a plausible synthetic pathway emerges: starting with a simple precursor like 2-methylbenzoic acid, which is first converted to its methyl ester, followed by a selective dichlorination of the aromatic ring. An alternative pathway involves chlorinating 2-methylbenzoic acid first to obtain 3,4-dichloro-2-methylbenzoic acid, followed by esterification with methanol. The choice of pathway depends on the feasibility and regioselectivity of the chlorination step on either the acid or the ester.
Classical Esterification Routes to this compound
The formation of the ester functional group from the corresponding carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, can be achieved through several well-established methods.
Direct Esterification using Substituted Benzoic Acids and Methanol
Direct esterification, commonly known as the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. rug.nl This equilibrium-driven process typically requires using an excess of one reactant or removing water as it forms to drive the reaction towards the product ester. tcu.edu
Advanced Synthetic Approaches to this compound and its Analogues
The synthesis of highly substituted benzoate (B1203000) esters, such as this compound, often requires advanced methodologies to achieve high yields and selectivity. Traditional Fischer esterification, while fundamental, can be limited by harsh conditions and equilibrium constraints. Modern synthetic chemistry has evolved to incorporate catalytic systems and innovative technologies that offer greater efficiency, control, and sustainability. These advanced approaches are crucial for producing complex molecules and their analogues, including halogenated benzoates, which are important intermediates in various chemical industries.
Catalytic Methods in Benzoate Ester Synthesis
Catalysis is central to modern organic synthesis, providing pathways that are more efficient and selective than stoichiometric reactions. For benzoate ester synthesis, various catalytic systems have been developed to overcome the limitations of classical methods that often rely on strong, corrosive mineral acids like sulfuric acid. researchgate.netcsic.es
Transition metals and their compounds are effective catalysts for esterification, often functioning as high-temperature catalysts that achieve full activity at temperatures above 180°C. google.com Metals such as tin, titanium, and zirconium can be used in finely divided forms or as their salts, oxides, or soluble organic compounds to catalyze the reaction. google.com
One notable approach for synthesizing methyl benzoates involves the alkoxycarbonylation of aryl halides catalyzed by palladium complexes. researchgate.netresearchgate.net This method is particularly relevant for creating substituted benzoates from corresponding halogenated precursors. Research has shown that palladium complexes with specific diphosphine chelating ligands, such as [PdCl2(Xantphos)], are highly active catalysts for the carbonylation of iodobenzene (B50100) to produce methyl benzoate. researchgate.net The optimization of such catalytic systems can lead to exceptionally high turnover frequencies (TOFs), demonstrating the efficiency of transition metal catalysis in ester synthesis. researchgate.net Alkaline earth layered benzoates have also been explored as reusable heterogeneous catalysts for the methyl esterification of benzoic acid, showing good conversions (65-70%) and maintaining their layered structure and activity over multiple reaction cycles. scielo.br
Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid. researchgate.netdergipark.org.tr They are generally less corrosive, easier to separate from the reaction mixture, and often reusable, which aligns with the principles of green chemistry. mdpi.comijstr.org These catalysts have been successfully applied to the esterification of various substituted benzoic acids.
Several types of solid acids have been investigated for benzoate ester synthesis:
Zirconium-Titanium Mixed Oxides : A study on the esterification of various benzoic acids with methanol identified a solid acid catalyst composed of zirconium and titanium (with a Zr:Ti molar ratio of 1.2:1) as highly effective. researchgate.netmdpi.com This catalyst, referred to as ZT10, demonstrated excellent activity for benzoic acids with both electron-donating and electron-withdrawing groups, as well as those with significant steric hindrance. mdpi.com A key advantage reported is its easy separation and reusability without loss of performance. mdpi.com
Modified Montmorillonite K10 Clay : Montmorillonite K10 clay, a readily available material, can be activated with orthophosphoric acid to create a potent solid acid catalyst (PMK). ijstr.org This catalyst has proven efficient for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org Optimal conditions were found to be an equimolar ratio of acid and alcohol with 10 wt% of the PMK catalyst at reflux temperature for 5 hours. ijstr.org
Zinc-Incorporated Mesoporous Silica (B1680970) : A silica-based mesoporous catalyst incorporating zinc (Zn-MSI) has been synthesized and tested for the esterification of benzoic acid with ethanol (B145695). researchgate.net This material demonstrated significant catalytic activity, achieving approximately 82% conversion under optimized conditions. researchgate.net
| Catalyst | Reactants | Key Findings/Yield | Reference |
|---|---|---|---|
| Zirconium-Titanium (ZT10) | Benzoic acid and methanol | High activity for various substituted benzoic acids; reusable. | mdpi.com |
| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Benzoic acid and methanol | High yields under solvent-free conditions. | ijstr.org |
| Zinc-Incorporated Mesoporous Silica (Zn-MSI) | Benzoic acid and ethanol | ~82% conversion. | researchgate.net |
| Deep Eutectic Solvent (DES) (p-TSA & BTEAC) | Benzoic acid and ethanol | 88.4% conversion at 75°C. | dergipark.org.tr |
Green Chemistry Principles in Halogenated Benzoate Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the synthesis of halogenated benzoates, these principles can be applied through several strategies, including the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Key green chemistry approaches relevant to halogenated compound synthesis include:
Use of Greener Solvents : Replacing hazardous chlorinated solvents with more environmentally friendly alternatives like ethanol, water, or supercritical fluids is a core principle. nih.govnih.gov For instance, a method for synthesizing chlorinated benzo[b]selenophenes was developed using ethanol as a solvent and sodium chloride ("table salt") as the chlorine source, highlighting an environmentally benign approach. nih.gov
Catalysis over Stoichiometric Reagents : Employing catalysts, especially reusable heterogeneous ones like the solid acids discussed previously, minimizes waste compared to using stoichiometric reagents. This approach avoids the production of byproduct salts and reduces the need for extensive purification steps.
Solvent-Free Reactions : Conducting reactions without a solvent can significantly reduce waste and simplify product isolation. wjpmr.com The use of modified Montmorillonite K10 for esterification under solvent-free conditions is a prime example of this principle in action. ijstr.org
Energy Efficiency : Utilizing methods like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By using microwave energy, which heats polar molecules directly and efficiently, this technique can significantly reduce reaction times, often from hours to minutes, and improve product yields. rasayanjournal.co.inresearchgate.net
In the context of benzoate ester synthesis, microwave irradiation has been shown to be highly effective. One study demonstrated that the microwave-assisted esterification of benzoic acid with methanol using sulfuric acid as a catalyst achieved 99.99% conversion of the acid within just 10 minutes at 70°C. researchgate.net This stands in stark contrast to conventional heating methods, which required much longer times for lower conversions. researchgate.net However, challenges can arise, particularly with low-boiling-point alcohols like methanol, where pressure accumulation can be a concern. uwlax.edu Despite these challenges, the advantages of competent energy use, minimized solvent quantities, and rapid heating make microwave-assisted synthesis a compelling green alternative for producing benzoate esters. researchgate.net
| Method | Reactants | Catalyst | Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Benzoic Acid + Methanol | Sulfuric Acid | 60 min | 88% Conversion | researchgate.net |
| Microwave Irradiation (300 W) | Benzoic Acid + Methanol | Sulfuric Acid | 10 min | 99.99% Conversion | researchgate.net |
| Microwave Irradiation | Benzanilide + Sulfuric Acid (Hydrolysis) | - | 10 min | High (for Benzoic Acid) |
Flow Chemistry Applications in Dichlorobenzoate Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. polimi.itnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. almacgroup.comyoutube.com
This technology is particularly well-suited for the synthesis of complex molecules like dichlorobenzoates. For example, a continuous-flow process was developed for the synthesis of an intermediate for floxacin antibiotics, which involved the rapid activation of 2,4-dichloro-5-fluorobenzoic acid. researchgate.net The carboxylic acid was converted into a highly reactive acyl chloride in a flow reactor and then immediately reacted with another component to form the desired product. researchgate.net This continuous process resulted in higher yields, significantly reduced reaction times (from over 3 hours in batch to minutes in flow), and improved operational safety compared to the traditional tank reactor method. researchgate.net The ability to safely generate and consume highly reactive intermediates on demand is a key advantage of flow chemistry, making it a powerful technology for the synthesis of dichlorinated aromatic compounds and their derivatives. youtube.com
Purification and Isolation Techniques for this compound
Following the synthesis, a systematic purification and isolation procedure is essential to obtain this compound in a pure form. The work-up process for a Fischer esterification reaction typically begins with cooling the reaction mixture to room temperature. uomustansiriyah.edu.iq
The initial step in purification involves neutralizing the acid catalyst and removing any unreacted carboxylic acid. This is achieved through a series of extractions. pbworks.com The reaction mixture is typically diluted with an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane (B109758). This organic solution is then washed sequentially with water, a dilute aqueous basic solution (like 5% sodium bicarbonate), and finally with brine (a saturated aqueous solution of NaCl). pbworks.com The sodium bicarbonate wash is crucial as it reacts with the acidic catalyst and any remaining 3,4-dichloro-2-methylbenzoic acid, converting them into their respective salts which are soluble in the aqueous layer and thus removed from the organic phase.
After the extractions, the organic layer containing the crude ester is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water. The drying agent is then removed by filtration.
The solvent is subsequently removed from the dried organic solution, usually by rotary evaporation under reduced pressure, to yield the crude this compound.
For further purification, several techniques can be employed depending on the purity of the crude product and its physical state. If the product is a solid, recrystallization is a common and effective method. This involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solution. chemicalbook.comgoogle.com The choice of solvent is critical for successful recrystallization.
If the product is an oil or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on their boiling points, and performing it under vacuum allows the distillation to occur at a lower temperature, preventing potential decomposition of the compound.
Column chromatography is another powerful purification technique that can be used. In this method, the crude product is passed through a column packed with a stationary phase (commonly silica gel). An eluent (a solvent or mixture of solvents) is passed through the column, and separation occurs based on the differential adsorption of the components of the mixture to the stationary phase.
The table below outlines a general purification sequence.
| Step | Technique | Purpose | Reagents/Materials |
| 1 | Quenching & Extraction | Neutralize catalyst and remove water-soluble impurities. | Water, Sodium Bicarbonate Solution, Brine, Organic Solvent (e.g., Ethyl Acetate) |
| 2 | Drying | Remove residual water from the organic phase. | Anhydrous Sodium Sulfate or Magnesium Sulfate |
| 3 | Solvent Removal | Isolate the crude product from the extraction solvent. | Rotary Evaporator |
| 4 | Final Purification | Remove remaining impurities to obtain the pure product. | Recrystallization Solvents, Silica Gel for Chromatography, or Vacuum Distillation Apparatus |
Chemical Reactivity and Reaction Mechanisms of Methyl 3,4 Dichloro 2 Methylbenzoate
Hydrolysis and Transesterification Reactions of Methyl 3,4-dichloro-2-methylbenzoate
The hydrolysis of this compound involves the cleavage of the ester linkage to yield 3,4-dichloro-2-methylbenzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism, often designated as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). brainly.com This mechanism involves several equilibrium steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (e.g., H3O+). brainly.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brainly.combrainly.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. brainly.comchegg.com
Proton Transfer : A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ester group, specifically the methoxy (B1213986) group. This converts the methoxy group into a good leaving group (methanol). brainly.com
Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. brainly.com
Deprotonation : The final step is the deprotonation of the protonated carboxylic acid to yield the final product, 3,4-dichloro-2-methylbenzoic acid, and regenerate the acid catalyst. brainly.com
The presence of the ortho-methyl group may introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to an unsubstituted methyl benzoate (B1203000).
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that also occurs via nucleophilic acyl substitution, termed the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). stackexchange.com
Nucleophilic Attack by Hydroxide (B78521) : The reaction begins with the direct attack of a strong nucleophile, the hydroxide ion (OH-), on the electrophilic carbonyl carbon of the ester. chegg.comquora.com
Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate. stackexchange.com
Elimination of the Leaving Group : The intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH3O-) as the leaving group. stackexchange.com
Acid-Base Reaction : In the final, irreversible step, the methoxide ion, being a strong base, deprotonates the newly formed 3,4-dichloro-2-methylbenzoic acid to form methanol and the carboxylate salt (3,4-dichloro-2-methylbenzoate). quora.com To obtain the free carboxylic acid, a subsequent acidification step is required.
The rate of base-catalyzed hydrolysis is generally increased by the presence of electron-withdrawing groups on the benzene (B151609) ring. viu.ca The two chloro atoms on the ring of this compound enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate. An alternative, less common mechanism is the BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) pathway, which involves an SN2 attack by the hydroxide on the methyl group. This pathway is generally only significant when the carbonyl carbon is exceptionally sterically hindered, which may be a minor consideration for this compound due to the ortho-methyl group. stackexchange.com
Kinetics and Thermodynamics of Ester Hydrolysis
The hydrolysis reaction is typically exothermic. The thermodynamics are driven by the formation of the stable carboxylate anion (in basic conditions) or the carboxylic acid and alcohol (in acidic conditions).
| Ester | Rate Constant kB (M-1s-1) | Half-life at pH 7 (t½) | Key Structural Features |
|---|---|---|---|
| Methyl Acetate (B1210297) | 0.11 | 2 years | Simple aliphatic ester |
| Methyl Benzoate | ~0.025 (estimated from related data) | ~36 min (in rat plasma) nih.gov | Aromatic ester |
| Ethyl p-bromobenzoate | Not specified | 12 min (LiOH/THF:H₂O) nih.gov | Electron-withdrawing para-substituent |
| Methyl 2,4-dinitrophenylacetate | 94 | 10 hours | Strong electron-withdrawing groups |
This table illustrates how electron-withdrawing groups (like bromo and nitro groups) generally decrease the hydrolytic stability (shorten the half-life) of esters.
Electrophilic Aromatic Substitution Reactions of the Benzene Ring in this compound
Nitration Studies and Regioselectivity
Nitration involves the introduction of a nitro group (–NO2) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+) as the electrophile. ma.eduaiinmr.com
To predict the regioselectivity for the nitration of this compound, the directing effects of each substituent must be considered for the two available positions (C5 and C6):
-COOCH3 group (at C1): Strongly deactivating and directs meta to the C5 position.
-CH3 group (at C2): Activating and directs ortho to the C6 position and para to the C5 position.
-Cl group (at C3): Deactivating and directs ortho to the C2 (occupied) and C4 (occupied) positions, and para to the C6 position.
-Cl group (at C4): Deactivating and directs ortho to the C3 (occupied) and C5 positions.
Analysis of Positions:
Attack at C5: This position is favored by the meta-directing ester group and the para-directing methyl group, as well as being ortho to the C4-chloro group.
Attack at C6: This position is favored by the ortho-directing methyl group and the para-directing C3-chloro group. However, the C6 position is sterically hindered by the adjacent large ester group at C1.
Considering the powerful meta-directing effect of the ester group and the para-directing effect of the activating methyl group both reinforcing substitution at C5, it is the most likely position for nitration. The steric hindrance at C6 further disfavors substitution at that site. Therefore, the major product is predicted to be Methyl 3,4-dichloro-2-methyl-5-nitrobenzoate .
Further Halogenation Reactions
Further halogenation (e.g., chlorination or bromination) of the ring requires a Lewis acid catalyst such as FeCl3 or AlCl3. libretexts.org The directing effects of the substituents are the same as in nitration. The ring is already heavily substituted and deactivated, so forcing conditions may be required.
Friedel-Crafts Acylation/Alkylation Potential
The potential for this compound to undergo Friedel-Crafts acylation or alkylation is severely limited due to the electronic properties of its substituents. The benzene ring of this compound is substituted with three electron-withdrawing groups: two chlorine atoms and a methyl ester group (-COOCH₃). These groups significantly deactivate the aromatic ring, rendering it substantially less nucleophilic and thus highly unreactive towards electrophilic aromatic substitution, the fundamental mechanism of Friedel-Crafts reactions.
The ester group deactivates the ring through both inductive and resonance effects. Inductively, the electronegative oxygen atoms pull electron density away from the ring. By resonance, the carbonyl group withdraws electron density, creating a partial positive charge on the ring carbons. Similarly, the chlorine atoms are deactivating due to their strong inductive electron withdrawal, which outweighs their weak resonance electron donation. The single methyl group, an electron-donating group, is not potent enough to counteract the strong deactivating effects of the other three substituents.
Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions would likely coordinate with the lone pair electrons of the oxygen atoms in the ester group. This coordination would further enhance the electron-withdrawing nature of the ester, making the aromatic ring even more deactivated and resistant to electrophilic attack.
| Substituent Group | Effect on Benzene Ring | Influence on Friedel-Crafts Reactivity |
| -COOCH₃ (Methyl Ester) | Strongly Deactivating | Hinders reaction |
| -Cl (Chloro) | Deactivating | Hinders reaction |
| -CH₃ (Methyl) | Activating | Promotes reaction (effect is overcome by deactivating groups) |
Nucleophilic Addition/Substitution Reactions at the Ester Carbonyl of this compound
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a variety of transformations of the ester functional group.
This compound is expected to react readily with strong organometallic nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction typically proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, consuming two equivalents of the organometallic reagent.
The initial step involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (-OCH₃) leaving group to yield a ketone. This newly formed ketone is also highly reactive towards the organometallic reagent. A second equivalent of the organometallic reagent then attacks the ketone's carbonyl carbon in a nucleophilic addition reaction. Subsequent acidic workup protonates the resulting alkoxide to furnish a tertiary alcohol.
It is important to note that due to the high reactivity of these organometallic reagents, they will react with any acidic protons present in the reaction mixture. Therefore, anhydrous conditions are essential for the success of these reactions.
| Reagent | Expected Product | Key Intermediates |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Ketone, Alkoxide |
| Organolithium Reagent (e.g., C₄H₉Li) | Tertiary Alcohol | Ketone, Alkoxide |
Amidation: The ester group of this compound can be converted to an amide through reaction with an amine (RNH₂ or R₂NH). This transformation, known as aminolysis, typically requires heating or the use of a catalyst, as amines are generally less nucleophilic than the alkoxides that would be displaced. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. The resulting amide is a significantly more stable functional group. The reaction can be driven to completion by removing the methanol as it is formed.
Reduction: The ester can be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. The reduction with LiAlH₄ involves the delivery of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the methoxide group to form an aldehyde, which is immediately further reduced by another hydride ion to a primary alkoxide. An acidic workup then protonates the alkoxide to yield the corresponding primary alcohol, (3,4-dichloro-2-methylphenyl)methanol.
| Reaction | Reagent(s) | Product Functional Group |
| Amidation | Amine (e.g., NH₃, RNH₂, R₂NH) | Amide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
Reactions Involving the Methyl Group on the Benzene Ring
The methyl group attached to the benzene ring of this compound is at a benzylic position, which imparts it with unique reactivity.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This reaction proceeds provided there is at least one hydrogen atom on the benzylic carbon. The reaction typically requires vigorous conditions, such as heating. The final product of this oxidation would be 3,4-dichlorophthalic acid, as the methyl group is converted to a carboxylic acid.
Halogenation: Halogenation of the methyl group can be achieved under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) and light or heat leads to the selective bromination of the benzylic position, yielding methyl 2-(bromomethyl)-3,4-dichlorobenzoate. This reaction proceeds via a free-radical chain mechanism, where the stability of the intermediate benzylic radical is a key driving force.
| Reaction | Reagent(s) | Product Functional Group at Side-Chain |
| Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
| Halogenation | N-Bromosuccinimide (NBS), radical initiator | Benzyl (B1604629) Halide |
The enhanced reactivity of the methyl group towards radical reactions is due to the stability of the benzylic radical formed as an intermediate. When a radical initiator abstracts a hydrogen atom from the methyl group, it forms a benzylic radical. This radical is stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the aromatic ring.
The mechanism for free-radical halogenation at the benzylic position involves three key stages:
Initiation: The radical initiator (e.g., from the decomposition of AIBN or the homolytic cleavage of Br₂ by light) generates a small number of radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form the resonance-stabilized benzylic radical and H-X. This benzylic radical then reacts with a halogen molecule (e.g., Br₂) to form the benzyl halide product and a new halogen radical, which can continue the chain reaction.
Termination: The reaction is terminated when two radicals combine with each other.
The selectivity for the benzylic position over other positions is high due to the significantly lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds, a direct consequence of the stability of the resulting benzylic radical.
Article on this compound Forthcoming Pending Availability of Research Data
A comprehensive review of the chemical reactivity and reaction mechanisms of this compound, with a specific focus on its thermal and photochemical degradation pathways, cannot be provided at this time due to a lack of available scientific literature on the subject.
Extensive searches of scholarly databases and scientific journals did not yield any specific studies detailing the kinetics of thermal decomposition or the photolytic behavior of this compound. Research into the degradation pathways of chemical compounds is highly specific, and data for one compound cannot be extrapolated to another with scientific accuracy, even for structurally related molecules.
The requested article outline, focusing on:
Thermal and Photochemical Degradation Pathways of this compound
Photolytic Behavior and Product Analysis
requires specific experimental data, including reaction rates, activation energies, quantum yields, and identification of degradation products. As no published research appears to have addressed these aspects for this compound, the generation of a scientifically accurate and informative article is not currently possible.
Further research and publication in the field of chemical degradation are necessary to provide the specific findings required to fulfill this request.
Advanced Spectroscopic and Structural Characterization of Methyl 3,4 Dichloro 2 Methylbenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural picture can be assembled.
The 1H NMR spectrum of Methyl 3,4-dichloro-2-methylbenzoate is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of a proton is influenced by its local electronic environment, with electronegative groups and aromatic rings causing characteristic shifts.
The aromatic region is anticipated to display two signals for the protons at positions 5 and 6 of the benzene (B151609) ring. Due to the anisotropic effect of the benzene ring and the influence of the electron-withdrawing chloro and carbonyl substituents, these protons will resonate downfield. They are expected to appear as doublets due to spin-spin coupling with each other. The magnitude of the coupling constant (J), typically measured in Hertz (Hz), provides information about the spatial relationship between coupled nuclei. For aromatic protons in an ortho position to each other, a coupling constant (³J) of approximately 8-9 Hz is expected.
The spectrum will also feature two singlets in the aliphatic region. One singlet corresponds to the three protons of the methyl group attached to the ring (at C2), and the other corresponds to the three protons of the ester's methyl group (-OCH₃). The methyl group attached directly to the aromatic ring will appear at a chemical shift of approximately 2.4-2.6 ppm, while the ester methyl group, being attached to an electronegative oxygen atom, will be further downfield, typically in the range of 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 | ~7.6 | Doublet (d) | ~8.5 | 1H |
| H-6 | ~7.4 | Doublet (d) | ~8.5 | 1H |
| -COOCH₃ | ~3.9 | Singlet (s) | N/A | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (165-170 ppm). Aromatic carbons typically resonate between 120-140 ppm, with carbons directly attached to electronegative chlorine atoms shifted further downfield. The methyl carbons will appear in the upfield region of the spectrum.
Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D spectra. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a cross-peak would be observed between the signals of the aromatic protons H-5 and H-6, confirming their ortho relationship. No other correlations would be expected, as the methyl groups are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu It is used to definitively assign the carbon signals for all protonated carbons. Expected correlations would be observed between H-5 and C-5, H-6 and C-6, the Ar-CH₃ protons and its corresponding carbon, and the -OCH₃ protons and its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). youtube.com It is particularly useful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. Key HMBC correlations for confirming the structure would include:
The ester methyl protons (-OCH₃) correlating to the carbonyl carbon (C=O).
The aromatic methyl protons (Ar-CH₃) correlating to C-1, C-2, and C-6.
The aromatic proton H-6 correlating to C-2, C-4, and the carbonyl carbon.
The aromatic proton H-5 correlating to C-1, C-3, and C-4.
Table 2: Predicted ¹³C NMR and Key HMBC Correlations
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations from |
|---|---|---|
| C=O | ~168 | H-6, -OCH₃ |
| C-1 | ~132 | H-5, H-6, Ar-CH₃ |
| C-2 | ~138 | H-6, Ar-CH₃ |
| C-3 | ~135 | H-5 |
| C-4 | ~133 | H-5, H-6 |
| C-5 | ~128 | H-6 |
| C-6 | ~130 | H-5, Ar-CH₃ |
| -COOCH₃ | ~52 | N/A |
Mass Spectrometry (MS) Fragmentation Pathways and Interpretation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation of esters commonly involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org
For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be visible for the molecular ion and any chlorine-containing fragments.
Key fragmentation pathways are expected to include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of an acylium ion [M - 31]⁺, which is a common fragmentation for methyl esters.
Loss of the carbomethoxy group (•COOCH₃): This leads to the formation of the dichlorotoluene cation [M - 59]⁺.
Loss of a chlorine atom (•Cl): This would produce an [M - 35]⁺ ion.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z Value (for ³⁵Cl) | Identity of Fragment |
|---|---|
| 220 | [M]⁺• (Molecular Ion) |
| 189 | [M - OCH₃]⁺ |
| 185 | [M - Cl]⁺ |
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern for two chlorine atoms would also be present for this ion. This technique is highly useful for accurately determining the molecular weight of the parent compound.
Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of compounds within a complex mixture, such as the products of a chemical reaction. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of a suspected reaction product) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed in a second mass analyzer. nih.gov
For example, if a reaction was intended to hydrolyze this compound to its corresponding carboxylic acid (3,4-dichloro-2-methylbenzoic acid), MS/MS could confirm the product's formation. The [M+H]⁺ ion of the carboxylic acid would be selected as the precursor. A characteristic fragmentation of protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da). Observing this specific loss in the product ion spectrum would provide strong evidence for the presence of the carboxylic acid functional group, thereby confirming the structure of the reaction product. This method allows for the characterization of products even when they are not isolated in pure form.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For this compound, the vibrational spectrum can be understood by considering the characteristic frequencies of its constituent functional groups: the benzene ring, the methyl ester group, the chloro substituents, and the methyl group attached to the ring.
The IR spectrum of a related compound, methyl benzoate (B1203000), shows absorption bands above 3040 cm⁻¹ that are assigned to aromatic C-H vibrations, while bands appearing below 3040 cm⁻¹ are attributed to methyl vibrations. researchgate.net In substituted methyl benzoates, the region around 2920 cm⁻¹ consistently contains four bands, which are assigned to methyl group vibrations. researchgate.net
For this compound, specific vibrational modes can be predicted based on established group frequencies. The presence of the ester group is typically confirmed by a strong carbonyl (C=O) stretching band, generally observed in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be useful for confirming the substitution pattern.
The methyl groups (both the ester methyl and the ring methyl) will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
A detailed vibrational mode analysis, often supported by computational methods such as Density Functional Theory (DFT), would be necessary to assign all the observed IR and Raman bands to specific molecular motions. Such an analysis would provide valuable insights into the molecule's structure and bonding.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Methyl C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Methyl C-H Bend | ~1450 and ~1375 | Medium |
| Ester C-O Stretch | 1300 - 1100 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring.
The benzene ring exhibits characteristic π → π* transitions. In substituted benzenes, the position and intensity of these absorption bands are influenced by the nature and position of the substituents. The presence of the methyl ester, chloro, and methyl groups will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene.
The ester group, containing a carbonyl chromophore, can also exhibit n → π* transitions. However, these are often weak and may be obscured by the stronger π → π* transitions of the aromatic ring. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to aid in the interpretation of UV-Vis spectra and the assignment of electronic transitions. researchgate.net
For related methyl benzoate derivatives, studies have investigated their interaction with proteins like bovine serum albumin using UV-Vis spectroscopy. nih.govnih.gov These studies show that the absorption spectra are sensitive to the molecular environment, indicating the potential for using UV-Vis spectroscopy to study intermolecular interactions.
A hypothetical UV-Vis spectrum of this compound in a non-polar solvent would likely show strong absorptions in the UV region, corresponding to the π → π* transitions of the substituted aromatic system. The specific λmax values would depend on the interplay of the electronic effects of the substituents.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region |
| π → π | Substituted Benzene Ring | UV region (< 300 nm) |
| n → π | Carbonyl Group | Longer UV wavelength, possibly overlapping |
X-ray Crystallography of this compound and Related Halogenated Methyl Benzoates
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of related halogenated and substituted methyl benzoates provides significant insight into the expected structural features.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of methyl benzoate derivatives is governed by a variety of intermolecular interactions. In the crystal structure of methyl 3,5-dimethylbenzoate, molecules are linked by C—H⋯O hydrogen bonds, forming strands that are further arranged into layers. nih.gov For methyl 4-methylbenzoate, the crystal structure exhibits intermolecular C—H⋯O contacts that link molecules into infinite chains. researchgate.net
In halogenated derivatives, halogen bonding can play a significant role. For instance, in 3,5-bis(bromomethyl)phenyl acetate (B1210297), the crystal structure is characterized by the presence of C—H⋯O and C—H⋯Br hydrogen bonds, as well as C—Br⋯Br halogen bonds. nih.gov Similarly, in a bromo-substituted azobenzene (B91143) derivative of methyl benzoate, C-Br···Br-C type II halogen bonds are observed. nsf.gov For chloro-substituted compounds, C—Cl⋯π interactions have been noted. nih.gov
Conformational Analysis in the Solid State
The conformation of the ester group relative to the benzene ring is a key structural feature in methyl benzoates. In methyl 4-methylbenzoate, the molecule is planar, with a very small dihedral angle between the aromatic ring and the ester group. researchgate.net In contrast, for methyl 2,5-dichlorobenzoate, the benzene ring is oriented with respect to the planar ester group at a dihedral angle of 39.22 (3)°. researchgate.net This twist is likely due to steric hindrance from the ortho-chloro substituent.
Given the presence of a methyl group at the 2-position in this compound, a similar non-planar conformation is expected. The steric bulk of the ortho-methyl group would likely force the ester group to rotate out of the plane of the benzene ring to minimize steric repulsion. Computational studies on substituted phenylbenzoates suggest that these molecules can be quite flexible, with multiple low-energy conformations possible. scispace.com
Polymorphism Studies (if applicable)
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in related compounds. For example, methyl paraben (methyl 4-hydroxybenzoate) is known to have at least four polymorphic forms, which have been characterized by thermomicroscopy, infrared spectroscopy, and X-ray crystallography. nih.govacs.orgresearchgate.netfigshare.com These polymorphs exhibit different melting points and crystal structures, arising from different arrangements and hydrogen-bonding patterns in the solid state. The study of polymorphism is crucial in the pharmaceutical and materials science fields as different polymorphs can have different physical properties. While there is no specific information on the polymorphism of this compound, the possibility of its existence should be considered, particularly given the potential for different packing arrangements and intermolecular interactions.
Computational Chemistry and Theoretical Studies on Methyl 3,4 Dichloro 2 Methylbenzoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for determining the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or its density functional theory equivalent, to provide detailed information about molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. jmaterenvironsci.com Geometry optimization is a key application of DFT, used to find the lowest energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. mdpi.comsemanticscholar.org For Methyl 3,4-dichloro-2-methylbenzoate, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.
The conformational landscape of this molecule is primarily defined by the rotation around the single bonds connecting the ester group and the methyl group to the benzene (B151609) ring. DFT calculations can map the potential energy surface associated with the torsion of the ester group relative to the plane of the benzene ring. rsc.org For substituted benzoates, steric hindrance between the ortho-substituent (the methyl group at position 2) and the ester group can influence the planarity of the most stable conformer. rsc.org DFT studies on similar substituted benzoates have shown that bulky ortho groups can force the ester group out of the plane of the aromatic ring. rsc.org
A systematic conformational analysis would involve rotating the C(ring)-C(ester) and C(ring)-C(methyl) bonds and calculating the energy at each step to identify global and local energy minima. The results of such a geometry optimization provide crucial data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar substituted benzoates and are intended for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C(ring)-Cl | ~1.74 Å |
| Bond Length | C(ring)-C(ester) | ~1.50 Å |
| Bond Angle | O=C-O | ~124° |
| Dihedral Angle | C(ring)-C(ring)-C(ester)=O | ~40-60° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and reactivity. nih.govtsijournals.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tsijournals.com For this compound, the presence of multiple electron-withdrawing groups would be expected to result in a relatively large HOMO-LUMO gap, suggesting moderate to low reactivity in reactions where it acts as an electron donor.
Table 2: Illustrative Frontier Orbital Energies for Substituted Benzenes Note: Values are hypothetical and serve to illustrate substituent effects relative to a reference molecule.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Methyl Benzoate (B1203000) | -6.5 | -0.8 | 5.7 |
| This compound (Predicted) | -7.1 | -1.2 | 5.9 |
The Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ias.ac.in The ESP is calculated on the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the ESP surface would show a significant region of negative potential around the carbonyl oxygen of the ester group, making it the primary site for protonation in acid-catalyzed reactions or attack by nucleophiles. researchgate.netnih.gov The chlorine atoms, despite their high electronegativity, often exhibit a region of slightly positive potential on their outermost surface along the C-Cl bond axis (a phenomenon known as a "sigma-hole"), which can lead to specific types of non-covalent interactions called halogen bonding. bohrium.com The aromatic ring protons and the methyl protons would be associated with regions of positive potential.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete energy profile that explains reaction outcomes and rates.
A transition state (TS) is a high-energy, transient configuration along the reaction coordinate that connects reactants to products. Characterizing the geometry and energy of the TS is crucial for understanding any reaction mechanism. Computational methods can locate these TS structures, which are identified as saddle points on the potential energy surface.
Hydrolysis: The hydrolysis of esters like this compound is a fundamentally important reaction that can proceed through acid- or base-catalyzed pathways. quora.com Computational studies on the hydrolysis of methyl benzoate and similar esters have provided detailed, step-by-step mechanisms. researchgate.netresearchgate.netacs.org In a base-catalyzed mechanism (saponification), the reaction typically proceeds via a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. researchgate.net DFT calculations can model these intermediates and the transition states leading to their formation and collapse. researchgate.net
Halogenation: Another potential reaction is the free-radical halogenation of the benzylic methyl group. This type of reaction proceeds via a radical chain mechanism. libretexts.org Computational modeling can be used to study the initiation, propagation, and termination steps. rsc.org Specifically, calculations can determine the stability of the benzylic radical intermediate and the energy barrier for hydrogen abstraction by a halogen radical, which is often the rate-determining step. mit.edu
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located, an energy profile, or reaction coordinate diagram, can be constructed. This profile plots the potential energy of the system as the reaction progresses, providing a visual representation of the mechanism.
The kinetic barrier, or activation energy (Ea), is the energy difference between the reactants and the highest-energy transition state. ias.ac.in This value is the primary determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Computational chemistry allows for the quantitative prediction of these barriers. For the hydrolysis of this compound, calculations would reveal how the electronic effects of the chloro and methyl substituents influence the stability of the transition state and thus alter the activation energy compared to unsubstituted methyl benzoate. arkat-usa.orgacs.orgrsc.orgresearchgate.net For example, the electron-withdrawing chlorine atoms would likely stabilize the negatively charged transition state in base-catalyzed hydrolysis, potentially lowering the activation barrier.
Table 3: Hypothetical Calculated Activation Energies (Ea) for Ester Hydrolysis Note: Values are for illustrative purposes to demonstrate the influence of substituents on reaction kinetics.
| Reaction | Compound | Predicted Ea (kcal/mol) |
|---|---|---|
| Base-Catalyzed Hydrolysis | Methyl Benzoate | 15.5 |
| This compound | 14.8 | |
| Acid-Catalyzed Hydrolysis | Methyl Benzoate | 18.0 |
| This compound | 18.7 |
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies for infrared (IR) and Raman spectroscopy, and electronic transitions for ultraviolet-visible (UV-Vis) spectroscopy.
NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. researchgate.net The prediction process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method.
For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents on the benzene ring. The two chlorine atoms are electron-withdrawing, which would generally lead to a downfield shift (higher ppm values) for the aromatic protons and carbons. The methyl group, being electron-donating, would have an opposing effect, causing a slight upfield shift. The ester group (-COOCH₃) is electron-withdrawing and would deshield the adjacent aromatic proton.
A comparison between predicted and experimental NMR data is crucial for validating the computational model. nih.gov Discrepancies can arise from several factors, including the choice of DFT functional and basis set, solvent effects which are often approximated using continuum models, and the inherent limitations of the theoretical approach in capturing all electronic and steric interactions. liverpool.ac.uk
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Methyl Benzoate Derivative (Illustrative Example)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| H-5 | 7.65 | 7.62 | 0.03 |
| H-6 | 7.98 | 7.95 | 0.03 |
| O-CH₃ | 3.88 | 3.85 | 0.03 |
| C-CH₃ | 2.45 | 2.42 | 0.03 |
Vibrational Frequency Calculations and IR/Raman Spectra Simulation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and fingerprint region of a molecule. scifiniti.com Computational calculations of vibrational frequencies are typically performed using DFT methods, which can predict the IR and Raman spectra of a molecule. cardiff.ac.uk These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. ijtsrd.com
For this compound, the simulated IR and Raman spectra would exhibit characteristic vibrational modes corresponding to its functional groups. researchgate.net These would include:
C-H stretching vibrations of the methyl group and the aromatic ring.
C=O stretching vibration of the ester group, typically a strong band in the IR spectrum.
C-O stretching vibrations of the ester group.
C-Cl stretching vibrations .
Aromatic C=C stretching vibrations . scirp.org
The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov The comparison of simulated spectra with experimental ones can aid in the assignment of vibrational modes and confirm the molecular structure.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Illustrative)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 3100 | 2976 | Aromatic C-H stretch |
| 3050 | 2928 | Methyl C-H stretch |
| 1750 | 1680 | C=O stretch (ester) |
| 1600 | 1536 | Aromatic C=C stretch |
| 1250 | 1200 | C-O stretch (ester) |
| 800 | 768 | C-Cl stretch |
Note: This table is for illustrative purposes. The calculated frequencies are hypothetical and would require a specific computational study to be determined.
UV-Vis Spectral Prediction and Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. nih.gov Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict UV-Vis absorption spectra. researchgate.net These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. libretexts.org The substituents on the ring will influence the energies of these transitions. The chlorine atoms and the ester group, being auxochromes, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.
The analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of the excited states. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy transition. The distribution of these orbitals can indicate charge transfer characteristics upon excitation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While no specific MD simulation studies on this compound are readily available, this technique could be applied to investigate several aspects of its behavior.
For example, MD simulations could be used to study the effects of different solvents on the conformational flexibility of the ester group relative to the aromatic ring. By simulating the molecule in various solvent environments, one could observe how solvent polarity and hydrogen bonding capabilities influence the rotational barrier around the C(aryl)-C(ester) bond.
Furthermore, MD simulations could be employed to investigate the interactions of this compound with materials, such as polymers or surfaces. This could be relevant in understanding its behavior in formulations or its potential for adsorption onto various substrates. The simulations would provide atomistic-level details of the intermolecular forces governing these interactions.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. researchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally determined reactivity parameter.
For this compound, a QSRR model could be developed to predict its reactivity in a specific chemical reaction, for instance, its susceptibility to nucleophilic aromatic substitution or its rate of hydrolysis. The molecular descriptors used in such a model could include:
Electronic descriptors: such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and susceptibility to electrophilic or nucleophilic attack.
Steric descriptors: such as molecular volume and surface area, which quantify the steric hindrance around the reactive site.
Topological descriptors: which are numerical representations of the molecular structure and connectivity.
By developing a QSRR model based on a series of related substituted methyl benzoates, the reactivity of this compound could be predicted without the need for experimental measurements. This approach is particularly useful in the screening of large numbers of compounds for desired reactivity profiles.
Applications of Methyl 3,4 Dichloro 2 Methylbenzoate in Chemical Synthesis and Materials Science
Methyl 3,4-dichloro-2-methylbenzoate as a Synthetic Intermediate for Fine Chemicals (non-drug related)
As a substituted methyl benzoate (B1203000), this compound serves as a versatile starting material for creating more complex molecules. The presence of chlorine atoms and an ester group allows for a variety of chemical transformations, making it a useful component in multi-step synthesis. scribd.comwhatcomdigitalcommons.org
Precursor for Dichloro-methylbenzoic Acid Derivatives
One of the most direct synthetic applications of this compound is its conversion into the corresponding carboxylic acid, 3,4-dichloro-2-methylbenzoic acid. This transformation is typically achieved through ester hydrolysis.
The hydrolysis of a methyl ester to a carboxylic acid is a fundamental reaction in organic chemistry, often carried out under acidic or basic conditions. wikipedia.org For instance, reacting this compound with an aqueous base like sodium hydroxide (B78521), followed by acidification, would yield 3,4-dichloro-2-methylbenzoic acid. This resulting carboxylic acid is a key intermediate itself, as the carboxylic acid group can be further modified to produce acid chlorides, amides, and other esters, thereby expanding the range of accessible fine chemicals.
Table 1: General Reaction Scheme for Hydrolysis
| Reactant | Reagents | Product | Reaction Type |
| This compound | 1. NaOH (aq) / Heat 2. H₃O⁺ | 3,4-dichloro-2-methylbenzoic acid | Saponification / Hydrolysis |
Building Block for Novel Organic Scaffolds
The term "molecular scaffold" refers to the core structure of a molecule. This compound is a potential building block for creating novel organic scaffolds due to the presence of two chloro-substituents on the aromatic ring. Aryl chlorides can participate in a variety of palladium-catalyzed cross-coupling reactions.
These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms. This capability enables chemists to "stitch" the dichlorinated benzene (B151609) ring to other molecular fragments, constructing more elaborate and unique three-dimensional structures. For example, a Suzuki coupling could replace a chlorine atom with a new aryl or vinyl group, while a Buchwald-Hartwig amination could introduce a nitrogen-based substituent. The ability to selectively react one chlorine atom over the other, or to perform a double coupling, adds to its versatility in scaffold design.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst |
| Suzuki Coupling | Carbon-Carbon | Boronic acid/ester | Palladium |
| Heck Coupling | Carbon-Carbon | Alkene | Palladium |
| Sonogashira Coupling | Carbon-Carbon | Terminal alkyne | Palladium/Copper |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amine | Palladium |
| Stille Coupling | Carbon-Carbon | Organostannane | Palladium |
Use in Multi-step Synthesis of Complex Molecules
In a multi-step synthesis, chemists combine a sequence of reactions to build a complex target molecule from simpler starting materials. trine.edutruman.edu this compound can be a valuable component in such sequences due to its multiple reactive sites that can be addressed in a controlled order.
Role of this compound in Polymer Chemistry
While specific research on the use of this compound in polymer science is not widely documented, its structure suggests potential roles based on the principles of polymer chemistry.
Potential Monomer or Co-monomer in Polymer Synthesis
For a molecule to act as a monomer in polymerization, it typically needs at least two reactive functional groups that can link together to form a long polymer chain. In its current form, this compound is monofunctional with respect to ester-based polymerization.
However, it could be chemically modified to become a difunctional monomer. For example, if the methyl group on the ring were oxidized to a carboxylic acid, the resulting molecule, 3,4-dichloro-isophthalic acid methyl ester, would have two different functional groups (a carboxylic acid and a methyl ester) that could participate in condensation polymerization to form polyesters. Alternatively, if the chlorine atoms were used as handles for polymerization, such as in Yamamoto or Suzuki polycondensation, it could potentially form conjugated polymers, although this is less common for chlorinated aromatics compared to their brominated or iodinated counterparts.
Modifier for Polymer Properties (e.g., thermal stability, optical properties)
Small molecules are often incorporated into a polymer matrix as additives to modify the bulk properties of the material. The high chlorine content of this compound suggests it could potentially be investigated as a property modifier.
Halogenated organic compounds are known for their ability to impart flame retardancy to polymers. The presence of chlorine can disrupt the combustion cycle in the gas phase, acting as a radical trap. Furthermore, the rigid, bulky nature of the dichlorinated aromatic ring could potentially increase the glass transition temperature (Tg) of a polymer if incorporated, thereby enhancing its thermal stability. The presence of a dense aromatic structure can also influence the refractive index of a material, a key parameter for optical applications. While these are plausible applications based on chemical principles, specific studies would be required to confirm the efficacy of this compound for these purposes.
Applications in Functional Materials
A comprehensive review of scientific literature indicates no specific documented applications of this compound in the development of functional materials. The subsequent subsections explore the theoretical potential for its use based on the general properties of related compounds, while noting the lack of direct research on the target molecule.
Liquid Crystal Research
The suitability of a molecule for liquid crystal applications is often dependent on its structural characteristics, such as a rigid core and flexible terminal groups. While the substituted benzene ring of this compound provides a degree of rigidity, there is no published research to suggest that this compound or its derivatives have been investigated for or exhibit liquid crystalline properties. The specific substitution pattern may not favor the formation of mesophases, which are characteristic of liquid crystals.
Dye Synthesis
In the synthesis of dyes, various aromatic compounds serve as crucial intermediates. These molecules often undergo a series of chemical reactions to build the complex chromophoric and auxochromic systems responsible for color. However, there is no evidence in the available literature to indicate that this compound is utilized as an intermediate or a direct component in the synthesis of any class of dyes.
Active Materials in Xerographic Toners
The formulation of xerographic toners involves a complex mixture of polymers, pigments, and charge control agents. Certain organic molecules can function as active materials in this context. A review of patents and scientific articles related to xerographic toner composition does not yield any mention of this compound being used for this purpose.
Utilization in Analytical Chemistry as a Reference Standard (non-clinical)
Analytical reference standards are highly pure compounds used to calibrate analytical instruments and to quantify the amount of a substance in a sample. While structurally related compounds may be used as reference standards in various non-clinical analytical applications, there is no documentation to support the use of this compound for this purpose. Its physical and chemical properties have not been characterized to the extent required for it to serve as a certified reference material.
Environmental Chemistry and Degradation Studies of Methyl 3,4 Dichloro 2 Methylbenzoate
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Methyl 3,4-dichloro-2-methylbenzoate, these pathways primarily include hydrolysis, photolysis, and oxidation by environmental radicals.
The hydrolysis of an ester bond is a critical abiotic degradation pathway for compounds like this compound in aqueous environments. This reaction involves the cleavage of the ester linkage to yield the corresponding carboxylic acid (3,4-dichloro-2-methylbenzoic acid) and methanol (B129727). The rate of this reaction is significantly influenced by the pH of the surrounding medium.
Generally, the hydrolysis of carboxylic acid esters can proceed through three primary mechanisms: acid-catalyzed, neutral (water-mediated), and base-catalyzed hydrolysis. The base-catalyzed, or alkaline, hydrolysis is often the most significant pathway under typical environmental pH conditions. This process, known as a BAc2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular), involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.
Interactive Data Table: General pH Dependence of Ester Hydrolysis
| pH Range | Dominant Hydrolysis Mechanism | General Rate |
| < 3 | Acid-Catalyzed | Increases with decreasing pH |
| 3 - 6 | Neutral (Water-Catalyzed) | Relatively slow and pH-independent |
| > 6 | Base-Catalyzed | Increases with increasing pH |
Note: This table represents the general trend for carboxylic acid ester hydrolysis and is not based on specific experimental data for this compound.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by solar radiation. For aromatic compounds like this compound, photolysis can be a significant degradation pathway in both aquatic and atmospheric systems.
The process can occur through two main mechanisms:
Direct Photolysis: The direct absorption of photons by the molecule, leading to an excited state that can then undergo bond cleavage or other chemical transformations.
Indirect Photolysis: The reaction of the molecule with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, or organic triplet states.
In the atmosphere, volatile organic compounds are primarily degraded through reactions with hydroxyl radicals initiated by sunlight. The atmospheric half-life of a related compound, methyl benzoate (B1203000), is estimated to be on the order of hours to a few days, depending on environmental conditions. evergreensinochem.com This suggests that atmospheric photolysis could be a relevant removal process for this compound.
In aquatic environments, the photochemical behavior of a compound can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can either enhance or inhibit photolysis. While specific studies on the photolysis of this compound were not found, research on other aromatic esters, such as the sunscreen agent octyl-dimethyl-p-aminobenzoic acid, has shown that phototransformation can proceed via pseudo-first-order kinetics, with half-lives varying depending on the water matrix and light conditions. nih.govresearchgate.net
Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that play a crucial role in the degradation of organic pollutants in the environment. In the atmosphere, •OH radicals are the primary daytime oxidant, initiating the degradation of most volatile organic compounds. evergreensinochem.com In aquatic systems, •OH radicals can be generated through various photochemical processes.
The reaction of hydroxyl radicals with aromatic compounds typically proceeds through addition to the aromatic ring or hydrogen abstraction from substituent groups. For methyl benzoate, the primary atmospheric degradation pathway is its reaction with hydroxyl radicals. evergreensinochem.com It is expected that this compound would also be susceptible to oxidation by hydroxyl radicals. The rate of this reaction would influence its atmospheric lifetime and its persistence in aquatic environments where these radicals are present. The presence of chlorine and methyl substituents on the benzene (B151609) ring would affect the reaction rate constants for hydroxyl radical attack.
Biotic Transformation Mechanisms by Microorganisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the removal of many synthetic chemicals from soil and water environments.
The microbial degradation of this compound is expected to be initiated by the hydrolysis of the ester bond to form 3,4-dichloro-2-methylbenzoic acid and methanol. This initial step is a common feature in the biodegradation of ester-containing compounds. Following hydrolysis, the resulting chlorinated benzoic acid is then subject to further microbial attack.
While specific studies on the microbial degradation of this compound are limited, the biodegradation of the closely related compound, 3,4-dichlorobenzoic acid (3,4-DCBA), has been investigated. Several bacterial strains have been shown to utilize chlorinated benzoates as a source of carbon and energy. arizona.edu For instance, Brevibacterium spp. and Corynebacterium jeikeium have been reported to degrade 3,4-DCBA. jbarbiomed.comresearchgate.net
The degradation of chlorinated aromatic compounds by microorganisms often involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. For 3,4-DCBA, the cleavage has been reported to proceed through an ortho-pathway, as indicated by the detection of 1,2-dioxygenase activity in Corynebacterium jeikeium. researchgate.net The degradation rate of these compounds is influenced by environmental factors such as pH, temperature, and the presence of other organic matter. Optimal conditions for the degradation of 3,4-DCBA by Brevibacterium spp. were found to be a pH of 7.0 and a temperature of 37°C. jbarbiomed.com
In some cases, the degradation of chlorinated benzoates can occur through co-metabolism, where the compound is transformed by microorganisms that are utilizing another substrate for growth. nih.govnih.gov
Interactive Data Table: Optimal Conditions for 3,4-Dichlorobenzoic Acid Degradation by Brevibacterium spp.
| Parameter | Optimal Value | Reference |
| Temperature | 37 °C | jbarbiomed.com |
| pH | 7.0 | jbarbiomed.com |
| Agitation Rate | 150 rpm | jbarbiomed.com |
Note: This data is for the degradation of 3,4-dichlorobenzoic acid, the expected initial hydrolysis product of this compound.
The identification of microbial degradation products is crucial for understanding the complete degradation pathway and assessing the potential formation of more persistent or toxic intermediates.
As the initial step in the biodegradation of this compound is likely hydrolysis, the primary degradation products would be 3,4-dichloro-2-methylbenzoic acid and methanol .
Subsequent microbial degradation of 3,4-dichloro-2-methylbenzoic acid would lead to further intermediates. The aerobic degradation of chlorinated benzoates typically proceeds through the formation of chlorocatechols. For 3,4-dichlorobenzoic acid, a plausible pathway would involve dioxygenation to form a dihydroxy-cyclohexadiene derivative, which would then be rearomatized to a chlorocatechol . This chlorocatechol would then undergo ring cleavage, followed by a series of metabolic steps that ultimately lead to mineralization (conversion to carbon dioxide, water, and chloride ions).
The specific structure of the intermediate chlorocatechol would depend on the initial dioxygenase attack. Given the substitution pattern of 3,4-dichloro-2-methylbenzoic acid, several isomeric chlorocatechols could potentially be formed. Further research would be needed to definitively identify the specific metabolites produced during the microbial degradation of this compound.
Adsorption and Mobility in Environmental Media (Soil, Sediment, Water)
The adsorption and mobility of this compound in the environment are governed by its physicochemical properties and the characteristics of the surrounding media, such as organic carbon content, clay mineralogy, and pH.
Soil and Sediment:
The presence of chlorine atoms on the benzene ring generally increases the hydrophobicity (water-repelling nature) of an organic compound. This suggests that this compound would tend to adsorb to the organic matter fraction of soils and sediments. The strength of this adsorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While the exact Koc for this compound is not documented, compounds with similar structures, such as dichlorinated benzoic acids, exhibit moderate to strong adsorption to soil.
Mobility in soil and sediment is inversely related to adsorption. A higher adsorption coefficient implies lower mobility. Therefore, this compound is expected to have limited mobility in soils with high organic matter content. In such environments, it would be less likely to leach into groundwater. Conversely, in sandy soils with low organic content, the compound may exhibit greater mobility. The partitioning behavior is a key determinant of the compound's residence time and potential for transport within terrestrial and aquatic systems.
Water:
The persistence and transport of this compound in water are influenced by its water solubility and potential for degradation. As a methyl ester of a carboxylic acid, it may be susceptible to hydrolysis, breaking down into 3,4-dichloro-2-methylbenzoic acid and methanol. The rate of this hydrolysis can be influenced by the pH of the water, with faster rates typically observed under alkaline conditions. In aquatic environments, the compound is likely to partition from the water column to the sediment, driven by its hydrophobicity. evergreensinochem.com Biodegradation by aquatic microorganisms is another potential pathway for its removal, although the rate can be slow for chlorinated organic compounds. epa.gov
Table 1: Predicted Environmental Partitioning Characteristics of this compound Note: The following data is estimated based on the behavior of structurally similar compounds, as direct experimental data for this compound is not available.
| Environmental Medium | Expected Behavior | Governing Factors | Potential for Transport |
|---|---|---|---|
| Soil | Moderate to High Adsorption | Organic Carbon Content, Clay Content | Low to Moderate |
| Sediment | High Adsorption/Partitioning | Organic Matter Content | Low |
| Water | Low to Moderate Solubility; Potential for Hydrolysis | pH, Microbial Activity, Temperature | Moderate (primarily via suspended particles) |
Analytical Methods for Environmental Monitoring and Quantification (e.g., GC-MS, HPLC in water/soil samples)
Accurate quantification of this compound in environmental samples is essential for monitoring its presence and understanding its fate. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Sample Preparation:
Prior to analysis, the compound must be extracted from the environmental matrix. For soil and sediment samples, common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction using an appropriate organic solvent like hexane (B92381) or a mixture of acetone (B3395972) and hexane. For water samples, liquid-liquid extraction (LLE) with a solvent such as dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 cartridge is typically employed to isolate and concentrate the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly suitable method for the analysis of semi-volatile compounds like this compound. The extracted sample is injected into the gas chromatograph, where the compound is vaporized and separated from other components on a capillary column (e.g., a DB-5ms column). researchgate.net The separated compound then enters the mass spectrometer, which provides both identification based on its unique mass spectrum and quantification. The use of selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for trace-level detection. gcms.cz For related chlorobenzoic acids, derivatization to their methyl esters (the form of the target compound) is a common step before GC-MS analysis, indicating the suitability of this technique. researchgate.net
High-Performance Liquid Chromatography (HPLC):
HPLC is another powerful technique for quantifying this compound, particularly in water samples. A reversed-phase HPLC system is typically used, where the mobile phase is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, and the stationary phase is a nonpolar column (e.g., C8 or C18). sielc.comnih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring structure absorbs UV light. The selection of the specific wavelength for detection would be optimized for maximum sensitivity. HPLC offers the advantage of analyzing the sample without the need for derivatization.
Table 2: Typical Instrumental Parameters for Analysis of Chlorinated Benzoate Esters Note: These are representative parameters. Method optimization for this compound would be required for specific applications.
| Parameter | GC-MS | HPLC-UV |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 or C8) |
| Mobile Phase / Carrier Gas | Helium (Carrier Gas) | Isocratic or gradient mixture of Acetonitrile and Water (Mobile Phase) |
| Injection Mode / Volume | Splitless, 1-2 µL | 10-20 µL |
| Temperature Program | Initial temp 60-80°C, ramp to 280-300°C | Isothermal (e.g., 30-40°C) |
| Detector | Mass Spectrometer (Electron Ionization) | UV/Vis or Photodiode Array (PDA) Detector (e.g., at 230-240 nm) |
| Quantification Limit (Est.) | Low ng/L to µg/L range | Low to mid µg/L range |
Methodological Advancements in the Study of Methyl 3,4 Dichloro 2 Methylbenzoate
Development of Novel and Efficient Synthetic Protocols
The primary synthesis of Methyl 3,4-dichloro-2-methylbenzoate is achieved through the esterification of 3,4-dichloro-2-methylbenzoic acid with methanol (B129727). While traditional Fischer esterification using strong mineral acids like sulfuric acid is effective, recent advancements have focused on developing more sustainable and efficient catalytic systems. mdpi.comuomustansiriyah.edu.iq
One of the most promising developments is the use of heterogeneous solid acid catalysts. mdpi.com For instance, titanium or zirconium-based solid acids have demonstrated high activity in catalyzing the esterification of various benzoic acids. mdpi.com These catalysts offer significant advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling, which aligns with the principles of green chemistry. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side by removing the water formed during the reaction. uomustansiriyah.edu.iq
The optimization of reaction parameters such as catalyst loading, temperature, and reaction time is critical to maximizing yield and minimizing the formation of byproducts.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Traditional Protocol (H₂SO₄) | Advanced Protocol (Zr/Ti Solid Acid) |
| Catalyst | Concentrated Sulfuric Acid | Zirconium/Titanium-based solid acid |
| Catalyst Type | Homogeneous | Heterogeneous |
| Separation | Neutralization and extraction | Simple filtration |
| Recyclability | No | Yes |
| Environmental Impact | Higher (corrosive, waste generation) | Lower (reusable, less waste) |
| Typical Yield | Good to excellent | High to excellent |
Improvements in Separation and Purification Technologies
Achieving high purity of this compound is essential for its subsequent use. Modern purification strategies employ a combination of techniques to effectively remove unreacted starting materials, catalysts, and potential byproducts.
A standard purification sequence begins after the initial synthesis. The crude reaction mixture is first subjected to a chemically active extraction. pitt.edu This involves washing the organic solution containing the ester with a mild aqueous base, such as sodium bicarbonate solution. This step selectively converts any unreacted 3,4-dichloro-2-methylbenzoic acid into its water-soluble sodium salt, which is then partitioned into the aqueous phase, leaving the desired ester in the organic layer. pitt.edu
Following extraction, the primary method for obtaining highly pure material is column chromatography over silica (B1680970) gel. rsc.org A solvent system of ethyl acetate (B1210297) and hexane (B92381) is commonly used as the eluent, with the polarity adjusted to achieve optimal separation of the target compound from any remaining impurities. rsc.org The progress of the purification is monitored by Thin Layer Chromatography (TLC). rsc.org For analytical purposes and for obtaining ultra-pure samples, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed. researchgate.net
Table 2: Modern Purification Workflow for this compound
| Step | Technique | Purpose |
| 1 | Chemically Active Extraction | Removal of acidic starting material (3,4-dichloro-2-methylbenzoic acid). |
| 2 | Drying | Removal of residual water from the organic solvent using an agent like anhydrous sodium sulfate (B86663). |
| 3 | Solvent Removal | Evaporation of the bulk solvent under reduced pressure. |
| 4 | Column Chromatography | Separation of the target ester from non-polar and closely related impurities. |
| 5 | Purity Analysis | Confirmation of final purity using analytical techniques such as HPLC or GC-MS. |
Advancements in High-Throughput Screening for Reaction Optimization
To accelerate the discovery of optimal synthetic conditions, high-throughput screening (HTS) methodologies are being increasingly adopted in organic synthesis. scienceintheclassroom.orgrsc.org This approach allows for the rapid and parallel execution of a large number of reactions on a microgram or nanomole scale. scienceintheclassroom.org For the synthesis of this compound, HTS can be used to efficiently screen a wide array of catalysts, solvents, bases, and temperature profiles to identify the conditions that provide the highest yield and purity. nih.gov
The process utilizes automated liquid handling systems to dispense reagents into multi-well plates (e.g., 1536-well plates). scienceintheclassroom.orgrsc.org After the reactions proceed for a set time, they are automatically quenched and analyzed using rapid techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). scienceintheclassroom.org This generates a large dataset that can be analyzed to pinpoint the most effective reaction parameters, drastically reducing the time and materials required for traditional optimization studies. nih.gov
Table 3: Parameters for High-Throughput Screening of Esterification Reactions
| Variable | Examples of Screened Parameters |
| Catalysts | Various Lewis acids, solid acids, organocatalysts |
| Solvents | Toluene, Dioxane, Methanol (as reactant and solvent), DMSO |
| Temperature | Range from room temperature to reflux (e.g., 25°C to 100°C) |
| Concentration | Substrate and catalyst concentrations |
| Reaction Time | Multiple time points (e.g., 2h, 8h, 24h) |
Novel Approaches in Spectroscopic Data Interpretation and Computational Modeling
Unambiguous characterization of this compound relies on a combination of spectroscopic techniques, with modern approaches leveraging computational modeling for more precise data interpretation. mdpi.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are the primary tools for structural elucidation. rsc.org
Recent advancements involve the synergy between experimental spectroscopy and computational chemistry. mdpi.com Quantum mechanical methods, such as Density Functional Theory (DFT), are used to predict the molecular geometry and spectroscopic properties of the compound. mdpi.com For instance, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to confirm assignments, especially for the complex aromatic region, and to definitively distinguish this compound from its structural isomers. This integrated computational-experimental approach is particularly valuable for analyzing halogenated aromatic compounds where complex electronic effects can make spectral interpretation challenging. mdpi.com
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Values/Signals |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (singlet or narrow doublet, ~7.5-7.8 ppm), Methyl Ester Protons (singlet, ~3.9 ppm), Aryl Methyl Protons (singlet, ~2.5 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (~165 ppm), Aromatic Carbons (~128-140 ppm), Methyl Ester Carbon (~52 ppm), Aryl Methyl Carbon (~20 ppm) |
| Mass Spec. (EI) | m/z | Molecular Ion (M⁺) peak showing characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragments from loss of -OCH₃ or -COOCH₃. |
Future Research Directions for Methyl 3,4 Dichloro 2 Methylbenzoate
Exploration of Undiscovered Reaction Pathways and Derivatizations
Future research into Methyl 3,4-dichloro-2-methylbenzoate is poised to uncover novel chemical transformations and derivatives. A key area of investigation will be the exploration of uncharted reaction pathways. While foundational reactions of similar compounds are understood, the specific steric and electronic effects of the dichlorinated and methylated benzene (B151609) ring in this compound could lead to unique reactivity. For instance, investigating its behavior under various catalytic conditions, such as those involving transition metal catalysts, could reveal new carbon-carbon and carbon-heteroatom bond-forming reactions. The potential for selective functionalization at the less sterically hindered positions on the aromatic ring presents an avenue for creating a diverse library of new molecules.
Furthermore, derivatization of the ester functional group offers another rich area for exploration. Conversion of the methyl ester to other esters, amides, or carboxylic acids could yield compounds with significantly different physical and chemical properties. These new derivatives could then serve as building blocks for more complex molecular architectures. The strategic modification of this compound could lead to the development of novel materials or biologically active molecules for various non-prohibited applications.
Design and Synthesis of Novel Derivatives with Enhanced Properties for Specific (non-prohibited) Applications
Building upon the exploration of new reaction pathways, a focused effort will be on the rational design and synthesis of novel derivatives of this compound with tailored properties. This involves a synergistic approach combining computational chemistry with synthetic organic chemistry. By understanding the structure-property relationships of this class of compounds, researchers can design molecules with enhanced characteristics for specific, non-prohibited uses.
For example, derivatives could be designed to have specific solubility profiles, thermal stabilities, or affinities for certain materials. The synthesis of these targeted molecules would leverage both established and newly discovered reaction methodologies. The development of such derivatives could find applications in areas like materials science, where they might be used as monomers for specialty polymers or as additives to modify the properties of existing materials. Another potential application lies in the development of new corrosion inhibitors, building on the known efficacy of some benzimidazole (B57391) derivatives in protecting metals in acidic environments. sciencepg.com
Advanced In Silico Modeling for Predicting Reactivity and Environmental Fate
Computational chemistry and in silico modeling will be indispensable tools in guiding future research on this compound. Advanced computational models can predict the reactivity of the molecule, helping to identify promising reaction conditions and potential products, thereby streamlining synthetic efforts and reducing experimental waste. Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and help elucidate reaction mechanisms at a molecular level.
A critical application of in silico modeling will be in the prediction of the environmental fate and potential persistence of this compound and its derivatives. researchgate.net Halogenated aromatic compounds can be persistent in the environment, and understanding their potential for bioaccumulation and degradation is crucial. msdvetmanual.com Computational models can estimate key environmental parameters such as partition coefficients, water solubility, and susceptibility to biodegradation. This predictive capability will be vital for assessing the environmental profile of newly synthesized derivatives and ensuring that future research aligns with principles of environmental stewardship. elsevierpure.com
Integration of Sustainable Chemistry Principles in Future Research Initiatives
Future research on this compound must be guided by the principles of sustainable and green chemistry. This includes the development of more environmentally friendly synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. google.com For instance, exploring the use of solid acid catalysts for esterification reactions can offer a recyclable and less corrosive alternative to traditional mineral acids. mdpi.comresearchgate.net Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy input. researchgate.net
Moreover, a life-cycle perspective should be adopted, considering the environmental impact of the entire process from starting materials to the final fate of the products. This includes designing derivatives that are more readily biodegradable or can be easily recycled. By integrating sustainability into the core of the research, the scientific community can ensure that the exploration of the chemistry of this compound and its derivatives contributes positively to technological advancement without imposing an undue burden on the environment.
Q & A
Q. What synthetic methodologies are recommended for the preparation of Methyl 3,4-dichloro-2-methylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 3,4-dichloro-2-methylbenzoic acid using methanol and acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Key factors include:
- Temperature : Elevated temperatures (~60–80°C) improve reaction kinetics but may increase side reactions (e.g., demethylation).
- Catalyst selection : Acidic catalysts are cost-effective but may require longer reaction times compared to coupling agents.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water) ensures purity.
Example Optimization Table :
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 70 | 12 | 65 | 90 |
| DCC/DMAP | 25 | 24 | 85 | 98 |
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl ester at δ 3.8–4.0 ppm).
- HPLC-MS : Confirm molecular weight ([M+H]⁺ expected at ~248.5 Da) and detect impurities.
- FT-IR : Ester carbonyl stretch (~1720 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹).
- Melting Point : Compare with literature values (if available) to assess crystallinity.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved when analyzing derivatives of this compound?
- Methodological Answer : Overlapping signals in crowded aromatic regions (common in di-ortho-substituted benzoates) require advanced techniques:
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and resolve coupling patterns.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- Isotopic Labeling : Introduce C or F labels (if feasible) to simplify spectral interpretation.
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes.
- Reference spectral conflict resolution strategies from PubChem entries .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing Cl and methyl groups direct electrophiles to specific positions:
- Nitration : Likely occurs at the para position to the methyl group (C-5) due to steric hindrance from Cl at C-3/C-4.
- Sulfonation : Use H₂SO₄ at controlled temperatures (0–5°C) to favor meta substitution relative to existing substituents.
- Halogenation : Employ Lewis acids (e.g., FeCl₃) to enhance selectivity.
Example Regioselectivity Table :
| Reaction | Electrophile | Position | Yield (%) |
|---|---|---|---|
| Nitration | NO₂⁺ | C-5 | 70 |
| Bromination | Br₂/FeCl₃ | C-6 | 55 |
- Compare with regiochemical trends in structurally related dichlorobenzoates .
Q. How do steric and electronic effects influence the hydrolysis kinetics of this compound under basic conditions?
- Methodological Answer : Hydrolysis rates depend on:
- Steric Effects : The methyl group at C-2 hinders nucleophilic attack by OH⁻, slowing hydrolysis.
- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity of the carbonyl carbon, accelerating hydrolysis.
- Experimental Design :
- Perform kinetic studies (UV-Vis or HPLC) under varying pH (8–12) and temperatures.
- Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).
Example Kinetic Data :
| pH | Temp (°C) | Rate Constant (s⁻¹) |
|---|---|---|
| 10 | 25 | 2.5 × 10⁻⁴ |
| 12 | 40 | 1.8 × 10⁻³ |
- Reference hydrolysis mechanisms for similar esters in safety data sheets .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?
- Methodological Answer :
- Reproduce Synthesis : Ensure consistent starting materials and purification methods.
- Cross-validate Techniques : Use DSC (Differential Scanning Calorimetry) for precise melting point determination.
- Collaborative Validation : Share samples with independent labs for NMR/MS confirmation.
- Literature Review : Compare data with structurally analogous compounds (e.g., 3,5-dichloro-4-methylbenzoic acid derivatives) to identify systematic errors .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in catalytic studies?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (even if GHS hazards are unclassified) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential ester sensitization.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
